molecular formula C34H22N4 B3057454 Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- CAS No. 80829-03-4

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-

Cat. No.: B3057454
CAS No.: 80829-03-4
M. Wt: 486.6 g/mol
InChI Key: VOYHHJPLDCMQFI-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline derivatives are a class of nitrogen-rich heterocyclic compounds characterized by a planar, rigid core structure. The 2,3,7,8-tetraphenyl-substituted variant (hereafter referred to as TTPQ) features phenyl groups at the 2,3,7,8 positions, synthesized via a two-step process involving bromination of thiophene precursors followed by imine condensation with 1,2,4,5-benzenetetramine . This compound’s planar structure and electron-rich aromatic substituents make it relevant for applications in organic electronics and materials science. Below, we compare TTPQ with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Properties

IUPAC Name

2,3,7,8-tetraphenylpyrazino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N4/c1-5-13-23(14-6-1)31-32(24-15-7-2-8-16-24)36-28-22-30-29(21-27(28)35-31)37-33(25-17-9-3-10-18-25)34(38-30)26-19-11-4-12-20-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYHHJPLDCMQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3N=C2C5=CC=CC=C5)N=C(C(=N4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560890
Record name 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80829-03-4
Record name 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diamine-Diketone Cyclocondensation

A standard approach employs 1,2-diaminobenzene derivatives and glyoxal derivatives under acidic or neutral conditions. For example:

  • Reactants : 2,3-diaminoquinoxaline and phenylglyoxal hydrate
  • Solvent : Ethanol or acetic acid
  • Catalyst : p-Toluenesulfonic acid (pTSA)
  • Temperature : Reflux (78–110°C)
  • Yield : 40–60% after purification

The reaction proceeds via Schiff base formation, followed by cyclization to generate the bicyclic core. Steric hindrance from phenyl groups necessitates prolonged reaction times (24–48 hours).

Functionalization Strategies for Phenyl Substituents

Introducing phenyl groups at specific positions requires tailored approaches:

Ullmann Coupling for Aryl-Aryl Bond Formation

Ullmann-type couplings enable direct arylation of halogenated intermediates:

  • Substrate : 2,3,7,8-tetrachloropyrazino[2,3-g]quinoxaline
  • Aryl Source : Phenylboronic acid
  • Catalyst : CuI/1,10-phenanthroline
  • Base : K₃PO₄
  • Solvent : DMSO at 120°C
  • Yield : 55–70%

This method offers regioselectivity but requires stringent exclusion of moisture.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enhances efficiency for phenyl group installation:

  • Halogenated Intermediate : 2,3,7,8-tetrabromopyrazino[2,3-g]quinoxaline
  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)
  • Temperature : 80°C, 12 hours
  • Yield : 65–75% with >95% purity

One-Pot Tandem Synthesis

Recent advances favor tandem methodologies to reduce purification steps:

Representative Protocol :

  • Step 1 : Condensation of 2,3-diaminoquinoxaline with benzil in acetic acid (110°C, 6 hours).
  • Step 2 : In situ Pd-mediated coupling with phenylboronic acid.
  • Isolation : Precipitation via ice-water quenching, followed by column chromatography.
    Overall Yield : 50–58%

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis introduces challenges:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.1–1 L 500–1000 L
Heating Method Oil bath Jacketed reactors (steam)
Purification Column chromatography Crystallization/Extraction
Catalyst Recovery Not feasible Filtration/Recycling systems
Estimated Cost Reduction 60–70% vs. batch processing

Continuous flow reactors improve heat management and reduce reaction times by 40%.

Solvent and Catalyst Optimization

Critical factors influencing yield and purity:

Solvent Screening

  • Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.
  • Ether-based solvents (THF, dioxane) improve catalyst activity at lower temperatures.

Catalyst Systems

  • Homogeneous catalysts : Pd(OAc)₂ with Xantphos ligand (yield boost: 15–20%).
  • Heterogeneous catalysts : Pd/C or Cu-Al₂O₃ for easier separation.

Analytical Validation

Post-synthetic characterization ensures structural fidelity:

Key Techniques :

  • ¹H/¹³C NMR : Confirms phenyl group integration and absence of regioisomers.
  • HPLC-MS : Verifies molecular weight (486.6 g/mol) and purity (>98%).
  • XRD : Validates crystalline packing influenced by phenyl substituents.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazinoquinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Organic Semiconductors

PQTT serves as a building block for π-conjugated polymers that are essential in organic semiconductors. Its unique structure allows for efficient charge transfer and strong π-π stacking interactions, which are critical for enhancing the performance of electronic devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) .

Dye-Sensitized Solar Cells (DSSCs)

One of the most promising applications of PQTT is in dye-sensitized solar cells. Research has shown that PQTT can function as a π-linker in D–π–A type dyes, achieving a power conversion efficiency of 6.86%. Its ability to absorb light across a broad spectrum from visible to near-infrared makes it suitable for improving light harvesting in solar cells .

Photonic Devices

The incorporation of PQTT in photonic devices has been explored due to its strong fluorescence properties. Derivatives of PQTT have been synthesized that exhibit sensitive fluorescence selectivity for metal ions such as Zn²⁺, making them useful for developing chemical sensors .

Antimicrobial Activity

Research indicates that derivatives of PQTT exhibit significant antimicrobial properties against various pathogens. For instance, certain compounds have shown effectiveness against Escherichia coli and Mycobacterium tuberculosis, with specific substituents enhancing their antibacterial activity through mechanisms involving the generation of reactive oxygen species (ROS) .

Antitumor Properties

PQTT derivatives have been investigated for their potential antitumor activity. Studies suggest that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Photodynamic Therapy (PDT)

The strong absorption characteristics of PQTT make it an attractive candidate for photodynamic therapy applications. Upon light activation, PQTT can generate singlet oxygen, which is effective in targeting cancer cells .

Synthetic Routes

The synthesis of pyrazino[2,3-g]quinoxaline typically involves multi-step organic reactions including the condensation of appropriate diamines with diketones followed by cyclization and functionalization to introduce phenyl groups. Controlled temperatures and specific solvents are crucial for achieving high yield and purity .

Industrial Production

In industrial settings, large-scale production may utilize batch processes or continuous flow systems to enhance efficiency. Automated reactors and precise control over reaction parameters are essential for maintaining product quality .

Data Table: Summary of Applications

Application AreaSpecific Use CaseEffectiveness/Notes
Organic SemiconductorsBuilding block for π-conjugated polymersEnhances charge transfer in OTFTs and OLEDs
Dye-Sensitized Solar Cellsπ-linker in D–π–A type dyesAchieved 6.86% power conversion efficiency
Chemical SensorsFluorescent chemosensors for Zn²⁺ ionsSensitive colorimetric detection
Antimicrobial AgentsInhibition of E. coli and M. tuberculosisHigh effectiveness reported
Antitumor AgentsInduction of apoptosis in cancer cellsPromising results in preclinical studies
Photodynamic TherapyGeneration of singlet oxygen upon light activationEffective targeting mechanism for cancer treatment

Case Studies

  • Antimicrobial Activity Study : A specific compound derived from PQTT demonstrated potent activity against multiple strains of M. tuberculosis, indicating its potential as a new therapeutic agent against resistant infections.
  • Photodynamic Therapy Investigation : Research highlighted the use of PQTT in PDT where its ability to generate singlet oxygen upon light activation was linked to effective tumor cell targeting.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Derivatives (Compound 6 in )

  • Structure: Compound 6, N,N',N",N'''-Tetrakis-(3-(trifluoromethyl)phenyl)pyrazino[2,3-g]quinoxaline-2,3,7,8-tetraamine, replaces phenyl groups with trifluoromethylphenyl moieties and amino groups.
  • Synthesis: Prepared via imine condensation using 1,2,4,5-tetraminobenzene and trifluoromethylphenyl-substituted intermediates in acetonitrile .
  • Key Differences: Electronic Effects: Trifluoromethyl groups are strongly electron-withdrawing, reducing electron density on the core compared to TTPQ’s phenyl groups. This enhances oxidative stability but may hinder charge transport in electronic applications. Solubility: The polar trifluoromethyl groups improve solubility in polar solvents like acetonitrile, whereas TTPQ’s bromothiophene groups may limit solubility in non-polar media.
  • Applications: Potential use in corrosion-resistant coatings or as catalysts in fuel cells due to enhanced stability .

Thiophene-Substituted Derivatives (DPTTQ and HTPQ in )

  • Structure : DPTTQ (5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)) and HTPQ (2,3,5,7,8,10-hexa(thiophen-2-yl)) feature thiophene substituents.
  • Synthesis : Both synthesized via Suzuki-Miyaura coupling or direct thiophene functionalization.
  • Key Differences :
    • Charge Transport : Thiophene’s extended conjugation enhances π-orbital overlap, leading to superior p-type charge carrier mobility (~0.1 cm²/V·s) compared to TTPQ’s phenyl groups, which are less conjugated .
    • Mechanical Flexibility : Thiophene derivatives exhibit higher mechanical durability in flexible electronics due to sulfur’s ability to dissipate strain.
  • Applications : Used in organic field-effect transistors (OFETs) and wearable electronics .

Benzoic Acid-Functionalized Derivative (–16)

  • Structure: 4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid replaces phenyl groups with carboxylic acid units.
  • Synthesis : Achieved via nucleophilic substitution of bromine atoms with benzoic acid precursors .
  • Key Differences :
    • Solubility and Reactivity : Carboxylic acid groups enable solubility in aqueous bases (e.g., NaOH) and participation in coordination chemistry, unlike TTPQ.
    • Thermal Properties : Higher predicted boiling point (899.2°C) and density (1.499 g/cm³) compared to TTPQ, attributed to hydrogen bonding and molecular weight (662.6 g/mol) .
  • Applications : Building block for metal-organic frameworks (MOFs) or drug delivery systems due to chelating ability .

Polymer PPQ (–18)

  • Structure: Poly-2,3,7,8-tetrakis((trimethylsilyl)ethynyl)pyrazino[2,3-g]quinoxaline-5,10-dione (PPQ) incorporates ethynyl and trimethylsilyl groups.
  • Synthesis: In situ polymerization via Sonogashira coupling .
  • Key Differences: Mechanical Strength: PPQ’s cross-linked structure provides high mechanical resilience (>10 GPa modulus), making it suitable for lithium battery protective layers, unlike TTPQ’s monomeric form. Ion Transport: Negatively charged framework repels anions, enabling uniform Li⁺ flux, a property absent in TTPQ .
  • Applications : Artificial interphase layers in lithium-metal batteries .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
TTPQ 5-Bromo-2-thienyl ~700 (estimated) Planar, rigid core; moderate solubility Organic semiconductors, ligands
Compound 6 () Trifluoromethylphenyl, NH₂ ~800 (estimated) High oxidative stability; polar Fuel cell catalysts
DPTTQ () Thiophene ~650 (estimated) High charge mobility; flexible OFETs, flexible electronics
Benzoic Acid Derivative Carboxylic acid 662.6 Aqueous solubility; high thermal MOFs, drug delivery
PPQ Polymer () Trimethylsilylethynyl >1000 (polymer) Mechanical strength; anion-repelling Lithium battery protective layers

Biological Activity

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- is a complex organic compound characterized by a fused ring system that includes pyrazine and quinoxaline moieties. This compound features four phenyl groups attached at the 2, 3, 7, and 8 positions. The unique structural properties of this compound contribute to its stability and reactivity, making it a valuable component in various scientific and industrial applications.

The biological activity of Pyrazino[2,3-g]quinoxaline derivatives is largely attributed to their ability to interact with specific molecular targets. These interactions can lead to various pharmacological effects including:

  • Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell growth.
  • Antibacterial Properties : Certain compounds exhibit significant activity against pathogenic microorganisms.
  • Antiparasitic Effects : Investigations have indicated efficacy against various parasites.

Research Findings

Recent studies have highlighted the biological activities associated with Pyrazino[2,3-g]quinoxaline derivatives:

  • Antimicrobial Activity : Research on quinoxaline derivatives demonstrated their effectiveness against bacteria such as Escherichia coli and M. tuberculosis. Notably, derivatives with specific substituents displayed enhanced antibacterial properties due to their ability to produce free radicals that damage bacterial DNA .
  • Antitumor Properties : A study indicated that certain derivatives of quinoxaline exhibited promising antitumor activity by inducing apoptosis in cancer cells .
  • Mechanism Exploration : The mechanism of action for these compounds often involves the generation of reactive oxygen species (ROS) upon activation, leading to cellular damage in target pathogens or cancer cells .

Case Studies

  • A notable case involved the synthesis and testing of novel quinoxaline-2-carboxylic acid derivatives which showed high inhibitory activity against M. tuberculosis. One specific compound demonstrated potent activity across multiple strains .
  • Another study explored the use of Pyrazino[2,3-g]quinoxaline in photodynamic therapy due to its strong absorption properties. The compound's ability to generate singlet oxygen upon light activation was linked to its effectiveness in targeting cancer cells .

Data Table: Biological Activities of Pyrazino[2,3-g]quinoxaline Derivatives

Activity Type Target Organism/Cell Type Compound Example Effectiveness
AntibacterialE. coliCompound 4 (QdNO derivative)High
AntitubercularM. tuberculosisCompound 4Moderate
AntitumorCancer cell linesVarious quinoxaline analogsSignificant apoptosis induction
PhotosensitizationCancer cellsPyrazino[2,3-g]quinoxalineEffective in PDT

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetonitrile or DMSO) impacts reaction kinetics and purity.
  • Triethylamine is often used to neutralize HCl byproducts during imine formation .

What spectroscopic and analytical techniques are used to characterize pyrazinoquinoxaline derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity. For example, 1H^1H NMR detects aromatic protons, while 13C^{13}C NMR identifies carbonyl or heteroatom environments .
  • X-Ray Diffraction (XRD) : Resolves crystal packing and molecular geometry, as demonstrated for thiophene-substituted derivatives .
  • Scanning Probe Microscopy (SPM) : Measures surface roughness (e.g., ~15 nm for polymer films) and mechanical properties (e.g., Young’s modulus of 2–4 GPa) in battery electrode coatings .
  • Photoelectron Spectroscopy : Analyzes electronic structure, particularly sulfur and nitrogen bonding in thienyl-substituted complexes .

Q. Challenges :

  • Balancing ionic conductivity and mechanical robustness.
  • Scaling up polymerization for industrial applications.

What role do nitrogen-rich pyrazinoquinoxaline ligands play in electrocatalysts for oxygen reduction?

Methodological Answer:

  • Coordination Chemistry : Pyrazinoquinoxaline ligands (e.g., 2,3,7,8-tetra(pyridin-2-yl) derivatives) chelate transition metals (Fe, Ru) to form active sites for O2_2 reduction .
  • Performance Optimization :
    • Heat treatment (700–900°C) pyrolyzes ligands into carbon-supported Fe-N-C catalysts.
    • Onset potentials of 0.86 V (vs. RHE) in acidic media, comparable to Pt/C .
  • DFT Insights : Computational studies reveal enhanced charge transfer at Fe-N4_4 centers .

Q. Data Contradictions :

  • Some studies report conflicting active site structures (e.g., Fe2_2N vs. Fe-N4_4), requiring advanced EXAFS or Mössbauer spectroscopy for resolution .

How can computational methods resolve electronic structure contradictions in pyrazinoquinoxaline derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Predicts HOMO-LUMO gaps (e.g., 2.1–2.5 eV for thienyl-substituted derivatives) and charge distribution .
    • Validates experimental UV-Vis absorption spectra (e.g., λmax_{max} = 450–500 nm) .
  • Contradiction Analysis : Discrepancies in redox potentials (e.g., experimental vs. DFT-calculated) are addressed by adjusting exchange-correlation functionals (e.g., B3LYP vs. PBE0) .

Case Study : DFT-guided optimization of donor-acceptor configurations in TTPQ (2,3,7,8-tetrakis(thienyl) derivatives) improved charge separation in optoelectronic studies .

What are the challenges in characterizing pyrazinoquinoxaline derivatives using X-ray crystallography?

Methodological Answer:

  • Crystallization Issues :
    • Bulky aryl substituents (e.g., tetraphenyl groups) hinder crystal growth.
    • Solvent adducts (e.g., DMSO or methanol) complicate phase purity .
  • Resolution Strategies :
    • Vapor diffusion with antisolvents (e.g., heptane) promotes single-crystal formation .
    • Low-temperature XRD (100 K) reduces thermal disorder in flexible moieties .

Example : The DMSO adduct of a tetraamine derivative crystallized in a triclinic system (space group P1\overline{1}), revealing planar quinoxaline cores with dihedral angles <10° .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-
Reactant of Route 2
Reactant of Route 2
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-

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